molecular formula C16H14BrN3O2 B3018640 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole CAS No. 2380079-04-7

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole

Cat. No.: B3018640
CAS No.: 2380079-04-7
M. Wt: 360.211
InChI Key: VTHYHDFFOPALEN-UHFFFAOYSA-N
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Description

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a pyrrolidine ring through an ether bond with a bromopyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the bromopyridine derivative with the pyrrolidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the benzoxazole core can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine
  • **2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile
  • **2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole stands out due to its benzoxazole core, which provides unique electronic properties and enhances its binding affinity to specific targets. This makes it a valuable compound for developing new drugs and materials with specific functionalities.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-12-9-18-7-5-14(12)21-11-6-8-20(10-11)16-19-13-3-1-2-4-15(13)22-16/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHYHDFFOPALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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